

# Part 1: CG200745 (Ivaltinostat) in Advanced Pancreatic Cancer

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## Compound of Interest

Compound Name: PPA-250

Cat. No.: B540045

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CG200745, also known as Ivaltinostat, is a pan-HDAC inhibitor. In the context of "**PPA-250**," this likely refers to a specific formulation and dosage of 250 mg/m<sup>2</sup> of a CG200745 preparation used in clinical trials for advanced solid malignancies, including pancreatic cancer.

## Data Presentation: Comparison with Standard-of-Care

The following table summarizes the clinical trial outcomes for standard first-line treatments for advanced pancreatic cancer, providing a benchmark against which future trial data for CG200745 can be compared.

Treatment Regimen	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Key Clinical Trial
FOLFIRINOX	11.1 months	6.4 months	PRODIGE[1]
Gemcitabine + nab-paclitaxel	8.5 months	5.5 months	MPACT[1]
Gemcitabine + erlotinib	6.2 months	Not Reported	NCIC CTG PA.3[1]
Gemcitabine Monotherapy	6.8 months	3.3 months	PRODIGE[1]
CG200745 (Phase I)	Stable disease in 57.1% of patients (at least 6 weeks)	Not Applicable	First-in-human study[2]

Note: The CG200745 data is from a Phase I trial in various solid tumors and is not a direct comparison with the Phase III trials of the other regimens in pancreatic cancer.

## Experimental Protocols

### Preclinical In Vitro Study of CG200745 in Pancreatic Cancer Cells[3]

- Cell Lines: Three human pancreatic cancer cell lines were used.
- Treatment: Cells were treated with varying concentrations of CG200745. Combination treatments with gemcitabine and erlotinib were also performed.
- Assays:
  - Cell Viability: Assessed to determine the anti-proliferative effects.
  - Apoptosis Analysis: Expression of apoptotic proteins such as PARP and caspase-3 was measured.

- Histone Acetylation: Levels of acetylated histone H3 were quantified to confirm HDAC inhibition.
- Key Findings: CG200745 induced the expression of apoptotic proteins and increased acetylated histone H3 levels. When combined with gemcitabine/erlotinib, it showed significant growth inhibition and synergistic antitumor effects.[3]

#### Preclinical In Vivo Xenograft Model[3]

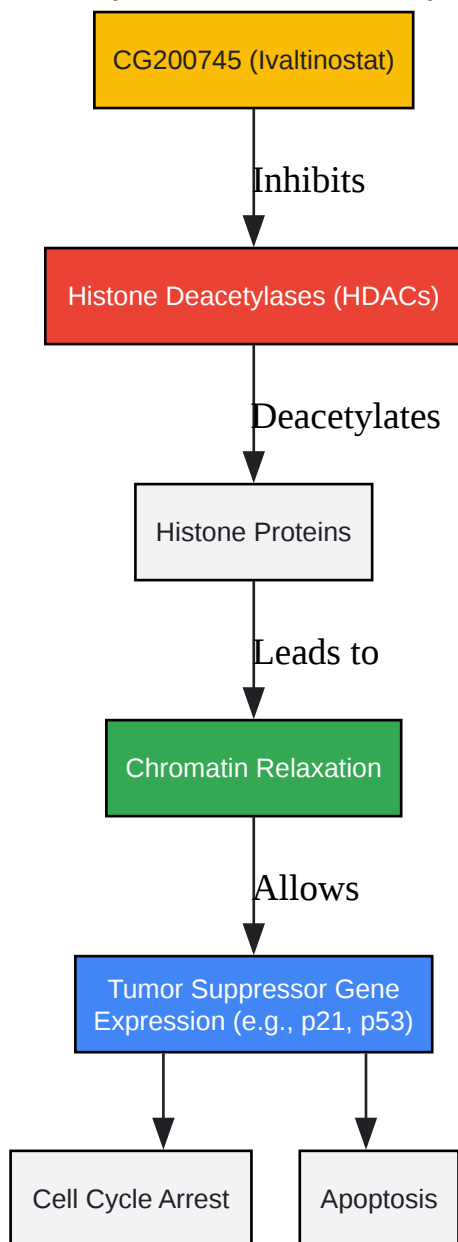
- Animal Model: A mouse xenograft model of pancreatic cancer was used.
- Treatment: Mice were treated with CG200745 in combination with gemcitabine and erlotinib.
- Outcome Measures: Tumor size was measured to evaluate the in vivo anti-tumor efficacy.
- Key Findings: The combination of gemcitabine/erlotinib and CG200745 reduced tumor size by up to 50%.[3]

#### First-in-Human Phase I Clinical Trial of CG200745[2]

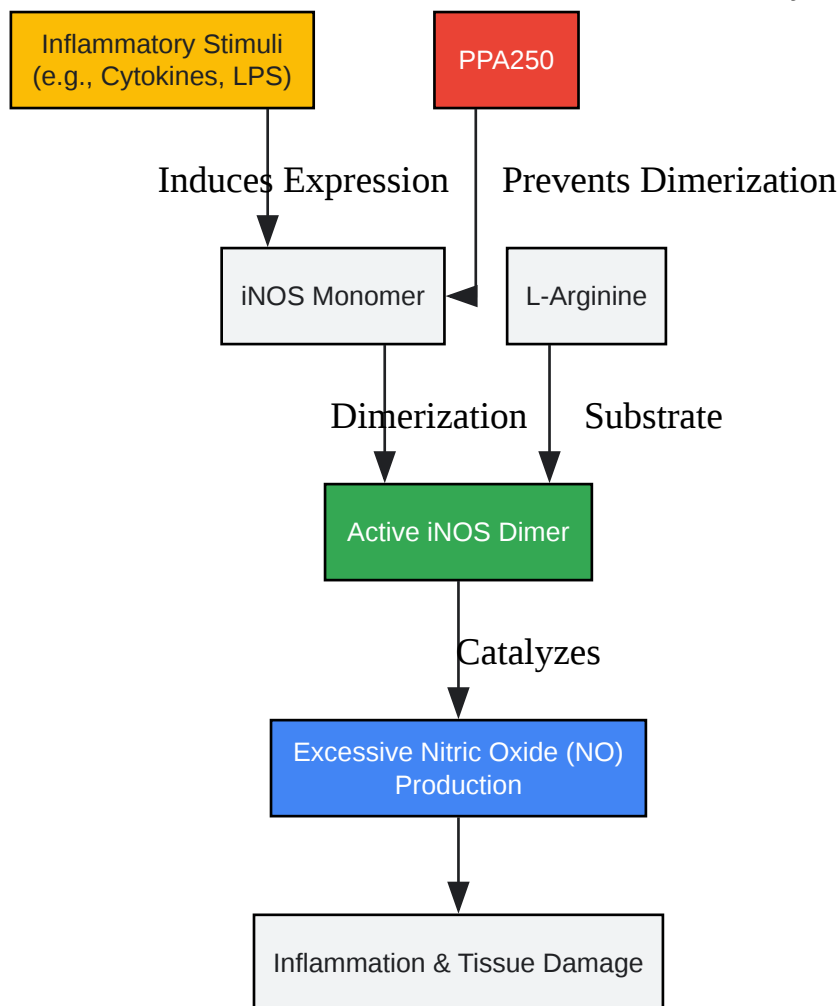
- Patient Population: 28 patients with refractory solid malignancies.
- Dosage: Dose escalation from 1.8 to 250 mg/m<sup>2</sup>.
- Administration: Intravenous administration weekly for 3 weeks, followed by a 1-week break.
- Pharmacodynamics: Acetylated histone H4 in peripheral blood mononuclear cells (PBMCs) and tumor tissue was measured.
- Key Findings: The maximum tolerated dose (MTD) was not reached, but further dose escalation was not pursued as the pharmacodynamic effect plateaued at doses above 51 mg/m<sup>2</sup>. A dose of 250 mg/m<sup>2</sup> was recommended for future Phase II trials.[2]

## Mandatory Visualization

## Signaling Pathway of HDAC Inhibition by CG200745



## Mechanism of Action of PPA250 on the iNOS Pathway

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## References

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- 3. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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